(Z)-Entacapone is a geometric isomer of Entacapone, a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [] While Entacapone primarily exists as the (E)-isomer, the (Z)-isomer is a naturally occurring byproduct of its synthesis and a known degradation product. [, , ] (Z)-Entacapone is considered an impurity during Entacapone manufacturing and is closely monitored for quality control purposes. [, ]
Cis-Entacapone is classified as a pharmaceutical compound and falls under the category of COMT inhibitors. Its chemical structure is defined as 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide, with the cis configuration specifically denoting its stereochemistry.
The synthesis of cis-Entacapone typically occurs as a byproduct during the production of trans-Entacapone. Various methods have been reported for synthesizing Entacapone, including:
Cis-Entacapone features a complex molecular structure characterized by its specific stereochemistry. The structural formula can be represented as follows:
The molecular structure has been confirmed using various analytical methods including:
Cis-Entacapone participates in various chemical reactions primarily related to its function as a COMT inhibitor. Key reactions include:
The efficacy of cis-Entacapone in inhibiting COMT has been shown to be comparable to that of trans-Entacapone, despite differences in their physical properties .
Cis-Entacapone functions by inhibiting catechol-O-methyltransferase, an enzyme responsible for the methylation of catecholamines such as dopamine. This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
Cis-Entacapone exhibits distinct physical and chemical properties that influence its application:
Property | Value |
---|---|
Molecular Weight | 318.33 g/mol |
Solubility | Practically insoluble in water |
Melting Point | Approximately 120°C |
Partition Coefficient | Log P = 1.5 |
Cis-Entacapone is sensitive to light and moisture, necessitating careful storage conditions to maintain stability over time .
Cis-Entacapone primarily finds application in pharmacology as a COMT inhibitor used alongside other Parkinson's disease treatments. Its role enhances the effectiveness of levodopa therapy by prolonging its action and reducing fluctuations in drug levels.
Ongoing research explores:
Entacapone exists predominantly as the trans-isomer in pharmaceutical preparations, but undergoes significant metabolic conversion to its cis-isomer in vivo. This isomerization represents a critical activation step for subsequent conjugation reactions rather than a direct metabolic inactivation pathway. The process occurs non-enzymatically under physiological conditions but is enzymatically facilitated in hepatic environments, preceding glucuronidation—the primary elimination route for entacapone. Crucially, cis-entacapone itself lacks significant catechol-O-methyltransferase (COMT) inhibitory activity, positioning isomerization as a preparatory step for hepatic clearance rather than a bioactivation pathway [1] [4].
Hepatic glucuronosyltransferases (UGTs), particularly UGT1A isoforms, play a pivotal role in the conjugation and elimination of both trans- and cis-entacapone. Following isomerization, cis-entacapone undergoes rapid glucuronidation primarily in the liver. Human liver microsomes demonstrate significant catalytic activity toward cis-entacapone glucuronidation, with UGT1A9 identified as a major contributor to this metabolic pathway. This isoform exhibits distinct catalytic efficiency toward the cis-isomer compared to the parent trans-compound. Intestinal UGTs (notably UGT1A10) also participate, though hepatic metabolism dominates the overall clearance [2] [5].
The glucuronidation process irreversibly inactivates the molecule, producing water-soluble cis-entacapone glucuronide that undergoes biliary and renal excretion. This conjugation represents the terminal step in entacapone metabolism, accounting for the majority of its elimination, with only 0.2% of the parent drug excreted unchanged in urine [1] [4].
Table 1: UGT Isoforms Involved in cis-Entacapone Glucuronidation
UGT Isoform | Tissue Localization | Relative Activity Toward cis-Entacapone | Kinetic Profile |
---|---|---|---|
UGT1A9 | Liver | High activity | Sigmoidal kinetics |
UGT1A6 | Liver | Moderate activity | Substrate inhibition |
UGT1A10 | Intestine | Moderate activity | Atypical kinetics |
UGT1A1 | Liver/Intestine | Low activity | Not characterized |
The isomerization kinetics of entacapone demonstrate complex, non-Michaelis-Menten behavior across biological systems. In human intestinal microsomes, cis-resveratrol glucuronidation (a structurally analogous process) exhibits substrate inhibition kinetics with apparent Vmax = 6.1 ± 0.3 nmol min⁻¹ mg⁻¹, Km = 415 ± 48.1 μM, and Ki = 789.6 ± 76.3 μM [2]. This substrate inhibition pattern suggests allosteric regulation or binding at multiple sites with differing affinities.
Recombinant UGT1A6 shows similar kinetic behavior (Vmax = 27.2 ± 1.2 nmol min⁻¹ mg⁻¹, Km = 989.9 ± 92.8 μM, Ki = 1012 ± 55.9 μM), indicating enzyme-specific catalytic constraints. Conversely, UGT1A9 demonstrates sigmoidal kinetics (Vmax = 11.92 ± 0.2 nmol min⁻¹ mg⁻¹, Km ≈ 360 μM), indicative of positive cooperativity where initial substrate binding enhances subsequent catalytic efficiency. Human liver microsomes display biphasic kinetics, suggesting involvement of multiple enzymes with differing affinities for the cis-isomer [2] [5].
The trans-to-cis conversion occurs spontaneously in plasma and tissues with a half-life of 0.4-0.7 hours for the β-phase, followed by a slower γ-phase (t½ = 2.4 hours) accounting for approximately 10% of total AUC. This biphasic elimination contributes to entacapone's pharmacokinetic profile, where the rapid initial isomerization and conjugation is followed by slower terminal elimination [1] [4].
Table 2: Kinetic Parameters of Entacapone Isomers in Biological Systems
Parameter | trans-Entacapone | cis-Entacapone | System |
---|---|---|---|
Absorption Tmax | ~1 hour | Not applicable (metabolite) | Human pharmacokinetics |
Plasma Protein Binding | 98% | >98% (estimated) | In vitro assessment |
Vd (L) | 20 | Not determined | Intravenous administration |
Primary Metabolic Route | Isomerization → Glucuronidation | Direct glucuronidation | Mass balance studies |
Elimination Half-life (β-phase) | 0.4-0.7 hours | Similar to trans-isomer | Plasma kinetics |
UGT1A9 Km | Not reported | ~360 µM | Recombinant enzyme system |
The pharmacological activity profiles of entacapone isomers diverge significantly due to structural differences impacting target engagement. trans-Entacapone acts as a potent, selective, reversible inhibitor of catechol-O-methyltransferase (COMT) with an IC50 of 151 nM. This inhibition occurs primarily in peripheral tissues (erythrocytes, liver, kidney), where it prevents the O-methylation of levodopa to 3-O-methyldopa (3-OMD), thereby increasing levodopa bioavailability by 35% and prolonging its elimination half-life from 1.3 to 2.4 hours [1] [4] [6].
In stark contrast, cis-entacapone demonstrates negligible COMT inhibitory activity. Molecular modeling suggests the cis-configuration alters the spatial orientation of the nitrocatechol moiety critical for COMT binding. The molecule's inability to chelate the magnesium ion in the COMT active site renders it pharmacologically inert regarding catecholamine metabolism. Subsequent glucuronidation of cis-entacapone further eliminates any residual potential for target engagement [1] [8].
The trans-isomer's limited blood-brain barrier penetration (approximately 0.1% of plasma concentrations) confines its activity to peripheral COMT inhibition. While cis-entacapone glucuronide achieves measurable brain concentrations due to its hydrophilic nature, it lacks pharmacological activity. This differential tissue distribution and target engagement underline the therapeutic insignificance of the cis-isomer relative to the parent trans-compound [4] [6].
An important indirect pharmacodynamic consequence arises from enterohepatic recycling. Following biliary excretion of cis-entacapone glucuronide, intestinal β-glucuronidases can hydrolyze the conjugate, regenerating the aglycone which can undergo re-isomerization to the active trans-form. This recycling pathway contributes approximately 10% to overall entacapone exposure, representing a minor but pharmacologically relevant recovery mechanism for the active compound [5].
Table 3: Pharmacodynamic Comparison of Entacapone Isomers
Pharmacodynamic Property | trans-Entacapone | cis-Entacapone | cis-Entacapone Glucuronide |
---|---|---|---|
COMT Inhibition (IC50) | 151 nM | >100 µM (inactive) | Not applicable |
Maximum Erythrocyte COMT Inhibition | 65-82% | <5% | 0% |
Molecular Target Engagement | COMT active site | No significant binding | No significant binding |
Contribution to Levodopa AUC Increase | Primary (35% increase) | None | None |
Blood-Brain Barrier Penetration | Limited (0.1%) | Not determined | Detectable but inactive |
Enterohepatic Recycling Potential | Low | Moderate (via hydrolysis/re-isomerization) | High (substrate for hydrolysis) |
Reference Table: Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7